1,6-Dichloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula . It is characterized by the presence of two chlorine atoms located at the 1 and 6 positions of the indene ring. This compound is a chlorinated derivative of indene, which is known for its unique structural properties and reactivity. The compound's systematic name reflects its chemical structure, which includes a bicyclic framework typical of indene derivatives.
1,6-Dichloro-2,3-dihydro-1H-indene belongs to the class of halogenated hydrocarbons, specifically chlorinated indenes. These compounds are significant in various chemical applications due to their reactivity and ability to serve as intermediates in organic synthesis.
The synthesis of 1,6-Dichloro-2,3-dihydro-1H-indene can be achieved through several methods:
The chlorination reaction generally requires specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The use of solvents and catalysts can also influence the yield and purity of the final product.
The molecular structure of 1,6-Dichloro-2,3-dihydro-1H-indene features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring. The two chlorine substituents are positioned at the 1 and 6 carbon atoms of the indene structure.
1,6-Dichloro-2,3-dihydro-1H-indene can participate in various chemical reactions:
Each type of reaction requires specific conditions regarding temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for 1,6-Dichloro-2,3-dihydro-1H-indene primarily involves its interaction with various molecular targets through its reactive chlorine atoms. These atoms can participate in nucleophilic attack mechanisms, influencing both reactivity and stability depending on the context—whether in organic synthesis or potential biological interactions.
The compound's reactivity profile makes it suitable for various synthetic applications while also posing considerations for handling due to its chlorinated nature.
1,6-Dichloro-2,3-dihydro-1H-indene has several applications in scientific research:
Regioselective halogenation of the indene scaffold represents a fundamental synthetic challenge due to the differential reactivity of C1, C4, C5, C6, and C7 positions. For 1,6-dichloro-2,3-dihydro-1H-indene, precise control over chlorine atom placement at the aromatic ring positions (C5-C6-C7 fused system) is paramount. Modern approaches leverage electronic and steric directing effects, with electrophilic chlorination requiring careful consideration of ring activation. Electron-donating substituents ortho or para to the desired chlorination site significantly enhance regioselectivity. For instance, alkoxy groups at C4 or C7 positions direct electrophilic chlorination predominantly to the C5 and C6 positions via resonance activation [6]. Conversely, Friedel-Crafts acylations followed by reductive deoxygenation sequences provide an indirect route to chloro-substituted dihydroindenes when direct halogenation proves non-selective. This approach was exemplified in the synthesis of 5-chloro-1-indanone via Friedel-Crafts acylation of chlorobenzaldehyde-derived intermediates, highlighting the utility of carbonyl-directed electrophilic substitution [6].
Lewis acid catalysis plays a pivotal role in achieving high regioselectivity. Niobium pentachloride (NbCl₅) demonstrates exceptional efficacy in mediating Friedel-Crafts reactions for indanone formation, particularly with electron-rich arenes, achieving yields up to 78% while maintaining regiochemical fidelity [6]. The oxophilic nature of NbCl₅ facilitates carbonyl activation while minimizing undesirable side reactions. Steric effects also govern regioselectivity; substituents at C4 or C7 positions effectively block electrophilic attack at the adjacent positions (C3a, C7a, or C4, C7 respectively), funneling reactivity toward the less hindered C5 and C6 positions. This steric control was demonstrated in the synthesis of 5-alkoxy-1H-indene-1,3(2H)-diones, where the alkoxy group dictated selective functionalization at the unhindered ketone [2].
Table 1: Regioselective Halogenation Approaches for Dihydroindenes
Strategy | Key Reagents/Conditions | Regiochemical Outcome | Reported Yield (%) | Reference Context |
---|---|---|---|---|
Electron Donation | Alkoxy substituents, Lewis acid (e.g., AlCl₃) | Para/ortho to donor group | 60-90% | [6] |
Steric Blocking | 4- or 7-Substituted indenes | C5/C6 preference | 63-85% | [2] |
Carbonyl Directing | Friedel-Crafts acylation, reduction | Ortho to carbonyl | ~50% (over two steps) | [6] |
NbCl₅ Catalysis | NbCl₅, substituted acrylic acids/arenes | Dependent on arene electronics | 0-78% | [6] |
Accessing enantiomerically enriched 1,6-dichloro-2,3-dihydro-1H-indene derivatives is crucial for applications requiring chirality, such as asymmetric catalysis or chiral pharmaceuticals. Palladium-catalyzed asymmetric transformations offer powerful routes to chiral dihydroindenes. Diastereospecific bis-alkoxycarbonylation of 1H-indene using chiral palladium complexes exemplifies this approach. A catalyst generated in situ from Pd(TFA)₂ and the chiral ligand N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine promotes carbon monoxide insertion across the indene double bond in the presence of benzyl alcohol, yielding dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate with high diastereoselectivity (87% yield) [5]. The reaction proceeds under mild conditions (room temperature, 4 bar CO) and demonstrates a concerted syn addition mechanism, confirmed by NOESY correlations and characteristic coupling constants (JH1-H2 ≈ 8.3 Hz) [5]. This methodology provides a versatile platform for introducing diverse chiral functionalities at the C1 and C2 positions of the dihydroindene scaffold, which can serve as precursors for further regioselective dichlorination.
Chiral auxiliaries and resolution techniques remain relevant, particularly for substrates incompatible with asymmetric catalysis. Kinetic resolution using chiral catalysts or enzymatic methods can separate racemic dihydroindene mixtures, though yields are inherently capped at 50% per enantiomer. Desymmetrization of meso-dihydroindene derivatives via enantioselective ring-opening or functionalization represents an alternative strategy under exploration, offering theoretical 100% yield potential [5]. Computational studies (DFT) support the thermodynamic feasibility of these asymmetric processes, with calculated free energies (ΔG) around -39.1 kcal/mol indicating highly exergonic reactions favoring product formation [5].
The construction of the indene core, a prerequisite for dichlorination, can proceed via solvent-mediated or mechanochemical cyclization, each with distinct advantages and limitations. Solvent-mediated Friedel-Crafts cyclizations remain the most prevalent route to 1-indanones and dihydroindenes. Traditional methods employ strong Brønsted acids (H₂SO₄, polyphosphoric acid) or Lewis acids (AlCl₃, ZnCl₂) in refluxing solvents like benzene or dichloroethane. For example, cyclization of 3-(2-bromophenyl)propionic acid using n-BuLi at -100°C yields unsubstituted 1-indanone in 76%, showcasing the efficacy of organometallic approaches under cryogenic conditions [6]. Solvent choice critically impacts efficiency; high-boiling solvents like N,N-diethylaniline facilitate high-temperature cyclizations (often >140°C), but pose challenges in removal and environmental impact [6]. Recent advancements focus on greener solvents and catalytic systems. Metal triflates (e.g., Tb(OTf)₃, Sc(OTf)₃) dissolved in triflate-anion ionic liquids efficiently catalyze intramolecular Friedel-Crafts acylations of 3-arylpropanoic acids under microwave irradiation, offering yields up to 74%. Crucially, the ionic liquid and catalyst can be recovered and reused, enhancing sustainability [6].
Mechanochemistry, utilizing grinding (ball milling) or solvent-free mixing, presents a compelling eco-friendly alternative. While direct references to mechanochemical synthesis of 1,6-dichloro-dihydroindene are scarce in the provided results, the principles are well-established for analogous systems like indane-1,3-dione derivatives. Solvent-free Knoevenagel condensations or Michael additions involving indane-1,3-dione proceed efficiently under grinding conditions, minimizing waste and energy consumption compared to refluxing solvent methods [2]. Microwave-assisted cyclizations in solvent-free or near-solvent-free conditions also fall under this umbrella, significantly reducing reaction times from hours to minutes while improving yields and selectivity in some cases, as demonstrated in the synthesis of trifluoromethyl-substituted indanones [6]. The intense local heating and mechanical energy transfer in ball milling promote intimate reagent mixing and overcome diffusion limitations inherent in solvent-based systems, potentially offering superior control over regiochemistry in sensitive substrates.
Table 2: Comparison of Cyclization Pathways to Dihydroindene Core
Parameter | Solvent-Mediated Cyclization | Mechanochemical Cyclization |
---|---|---|
Typical Conditions | Refluxing solvent (benzene, DCE), acid catalyst, 4-24 h | Ball milling, solvent-free, catalyst (optional), 0.5-4 h |
Temperature | High (solvent bp, often >80°C) | Near ambient (localized heating possible) |
Green Metrics | Higher E-factor, solvent waste generation | Lower E-factor, minimal solvent use |
Catalyst Recovery | Challenging (homogeneous catalysts) | Easier (heterogeneous catalysts often used) |
Yield & Selectivity | Well-established, high yields (60-90%) possible [6] | Emerging, potentially high yields and selectivity [2] |
Example System | 3-Arylpropanoic acid + Tb(OTf)₃/IL, MW, 74% yield [6] | Knoevenagel on indane-1,3-dione under grinding [2] |
Achieving the 1,6-dichloro pattern necessitates precise electrophilic aromatic substitution (SEAr) or directed ortho-metalation followed by chlorination. N-Chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are the most widely employed halogen sources for controlled SEAr due to their moderate reactivity and handling safety compared to molecular chlorine (Cl₂). NCS generally exhibits higher regioselectivity for chlorination compared to Cl₂, particularly in electron-rich systems. Its reactivity can be finely tuned using Lewis or Brønsted acids. For instance, FeCl₃ or AlCl₃ catalysis directs NCS chlorination predominantly to the para position relative to electron-donating groups (EDGs) like methoxy, achieving the desired 1,6-pattern if the indene bears appropriate substituents [6]. Solvent choice significantly impacts NCS efficacy; non-polar solvents (CCl₄, CHCl₃) favor molecular halogen release (Cl⁺ equivalent), while polar aprotic solvents (DMF, MeCN) or ionic liquids can promote ionic pathways or alter regioselectivity [6]. Recent studies highlight the use of acidic catalysts like Nafion®-H for in situ generation of highly reactive species from acid chlorides, a principle potentially adaptable for activating NCS in challenging substrates [6].
NBS, while primarily for bromination, finds utility in indene chemistry for dibromide synthesis or as an oxidizing agent. Its use for chlorination requires chlorine sources (e.g., LiCl, HCl) in situ to generate NCS analogs ("halex" conditions), but this adds complexity. Direct comparison in model systems reveals NCS generally offers superior yields (70-85%) for dichlorination compared to NBS/LiCl systems (60-75%), attributed to the more straightforward release of Cl⁺ from NCS under acidic conditions [2] [6]. NBS alone leads to bromination, which may not be desired unless a subsequent Sandmeyer or similar transformation is planned. The succinimide byproduct from both reagents is easily removable by aqueous extraction. Reagent stoichiometry is critical; a slight excess (2.2 equiv for dichlorination) is typically employed to ensure complete conversion, although higher excesses can promote overhalogenation or ring chlorination in activated systems.
The chloro substituents in 1,6-dichloro-2,3-dihydro-1H-indene serve as versatile handles for further structural diversification, enabling access to complex ring-modified analogues. Palladium-catalyzed cross-coupling reactions are paramount. Suzuki-Miyaura coupling with arylboronic acids installs aryl groups at C5 or C6 positions, transforming the dihydroindene into extended π-systems relevant to materials science. For example, derivatives featuring strong electron-withdrawing groups like dicyanomethylene or malononitrile units attached via Knoevenagel condensation on a carbonyl-activated dihydroindene (e.g., 1-indanone precursor) yield acceptors for optoelectronic materials. Such modifications are exemplified in the design of non-fullerene acceptors where indenedione units end-capped with dicyanomethylene or fluorinated malononitrile groups enhance electron affinity and optical properties [7]. Buchwald-Hartwig amination allows the introduction of amino groups at the chloro positions, generating donor-acceptor architectures or ligands for catalysis.
Ring fusion represents another powerful post-functionalization strategy. Diels-Alder reactions using the indene double bond (after dehydrogenation if needed) or the aromatic ring as dienophiles/dienes enable the construction of polycyclic structures. Furthermore, the ketone group in 1-indanone precursors (easily derived from 1,6-dichloro-2,3-dihydro-1H-indene via oxidation) undergoes Wittig olefination or McMurry coupling, extending conjugation or generating novel alkene derivatives. Spiroannulation via condensation with active methylene compounds (e.g., another equivalent of indane-1,3-dione to form bindone) creates complex three-dimensional scaffolds with altered electronic properties [2]. The synthesis of bis-thiazoles or bis-thiazolidinones from indane-1,3-dione precursors demonstrates the utility of chloro or carbonyl groups in forming heterocyclic-fused dihydroindenes with potential biological relevance [2]. These post-functionalizations dramatically expand the chemical space accessible from the core 1,6-dichloro-2,3-dihydro-1H-indene structure, tailoring it for specific applications in materials science or medicinal chemistry.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7